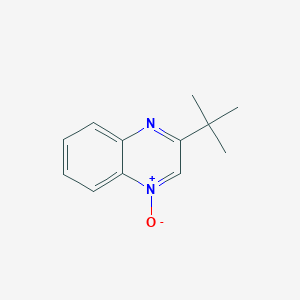
3-Tert-butyl-1-oxidoquinoxalin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1-oxidoquinoxalin-1-ium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a quinoxaline ring system and a tertiary butyl group. Its unique structure and properties make it a promising candidate for use in various fields, including medicine, biology, and chemistry.
Mechanism Of Action
The mechanism of action of 3-Tert-butyl-1-oxidoquinoxalin-1-ium is not fully understood. However, scientific research suggests that this compound may exert its effects through various mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways.
Biochemical And Physiological Effects
Scientific research has shown that 3-Tert-butyl-1-oxidoquinoxalin-1-ium has various biochemical and physiological effects. These effects include the inhibition of oxidative stress, the modulation of various cellular signaling pathways, and the regulation of gene expression.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Tert-butyl-1-oxidoquinoxalin-1-ium in lab experiments include its unique structure and properties, which make it a promising candidate for use in various scientific fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the scientific research of 3-Tert-butyl-1-oxidoquinoxalin-1-ium. One such direction is the further investigation of its potential as an anti-cancer agent. Another direction is the exploration of its potential as an antioxidant and anti-inflammatory agent, as well as its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3-Tert-butyl-1-oxidoquinoxalin-1-ium can be achieved through various methods. One such method involves the reaction of 3-tert-butylquinoxalin-1-oxide with a suitable reducing agent, such as sodium borohydride, in the presence of a suitable solvent. This reaction results in the formation of 3-Tert-butyl-1-oxidoquinoxalin-1-ium.
Scientific Research Applications
3-Tert-butyl-1-oxidoquinoxalin-1-ium has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of medicine, where it has been shown to have potential as an anti-cancer agent. Scientific research has also shown that this compound has potential as an antioxidant and anti-inflammatory agent, making it a promising candidate for use in the treatment of various diseases.
properties
CAS RN |
16007-51-5 |
|---|---|
Product Name |
3-Tert-butyl-1-oxidoquinoxalin-1-ium |
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-tert-butyl-1-oxidoquinoxalin-1-ium |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11-8-14(15)10-7-5-4-6-9(10)13-11/h4-8H,1-3H3 |
InChI Key |
FGRAXHUAPKQWGN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



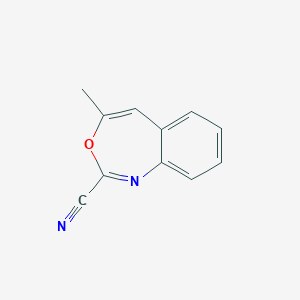
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
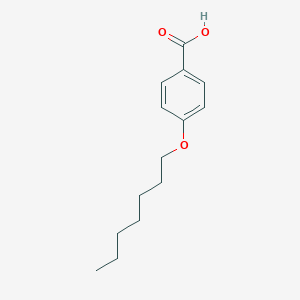
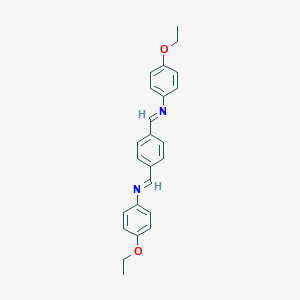
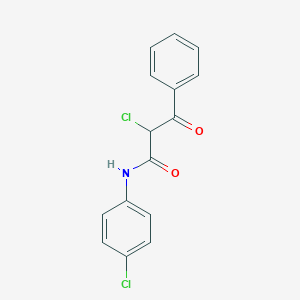
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
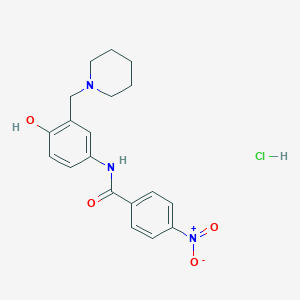
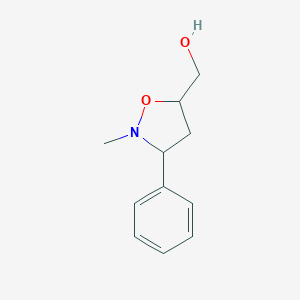
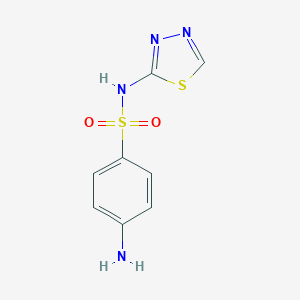
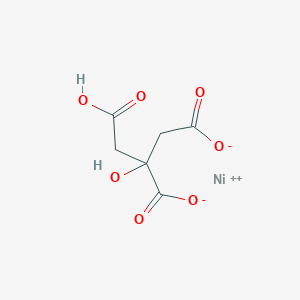
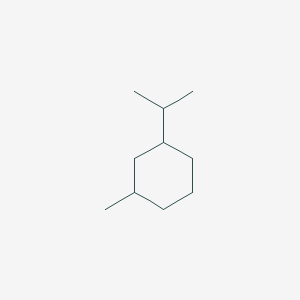
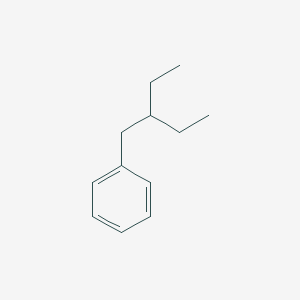
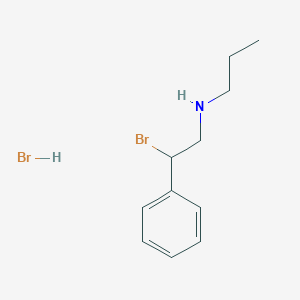
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)